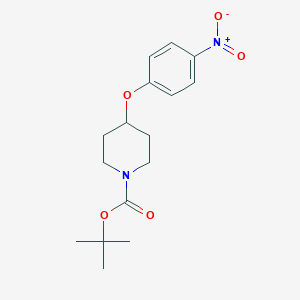

Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-10-8-14(9-11-17)22-13-6-4-12(5-7-13)18(20)21/h4-7,14H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNMTKGKCWNQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383402 | |

| Record name | tert-Butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138227-62-0 | |

| Record name | tert-Butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Physicochemical Landscape of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical properties of isomers of tert-butyl 4-(nitrophenoxy)piperidine-1-carboxylate, a key intermediate in medicinal chemistry. Due to the limited availability of specific data for the 4-(4-nitrophenoxy) isomer, this document presents data for closely related analogues to offer valuable insights. Furthermore, it outlines detailed experimental protocols for determining key physical characteristics and presents a generalized workflow for the physical characterization of novel chemical entities.

Core Physical Properties of Tert-butyl 4-(nitrophenoxy)piperidine-1-carboxylate Isomers

| Property | Tert-butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate | Tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate | Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate |

| CAS Number | 586412-88-6[1][2] | 690632-16-7[3] | 690632-03-2 |

| Molecular Formula | C16H22N2O5[1][2] | C16H22N2O5[3] | C16H22N2O5 |

| Molecular Weight | 322.36 g/mol [1][2] | 322.356 g/mol [3] | Not specified |

| Appearance | Not specified | Not specified | Not specified |

| Melting Point | Not specified | Not specified | Not specified |

| Boiling Point | Not specified | 453.7°C at 760 mmHg[3] | Not specified |

| Density | Not specified | 1.211 g/cm³[3] | Not specified |

| Solubility | Not specified | Not specified | Not specified |

| Purity | 95.00%[2] | 85.0-99.8%[3] | Not specified |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental for the characterization of any new chemical entity. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[4] A sharp melting range typically suggests a pure substance, while a broad and depressed range indicates the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[4]

-

Thermometer[4]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely ground using a mortar and pestle.[5] The powdered sample is then packed into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[4][5]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is inserted into its designated holder to ensure accurate temperature reading.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[6] The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[6]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid phase has transitioned to liquid is recorded as the end of the melting range.[5]

-

Purity Assessment: A narrow melting range (0.5-1°C) is indicative of a pure compound.

Solubility Determination

Understanding a compound's solubility in various solvents is essential for purification, formulation, and biological testing.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes or droppers

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, 5% NaOH, 5% HCl)[7][8]

Procedure:

-

Sample Preparation: A small, accurately weighed amount of the compound (e.g., 25 mg) is placed into a test tube.[7]

-

Solvent Addition: A specific volume of the chosen solvent (e.g., 0.75 mL) is added to the test tube in small portions.[7]

-

Mixing: After each addition of solvent, the test tube is vigorously shaken or vortexed for a set period (e.g., 60 seconds) to facilitate dissolution.[9]

-

Observation: The mixture is visually inspected to determine if the compound has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble.[9]

-

Systematic Testing: This procedure is repeated with a range of solvents of varying polarity and pH to build a comprehensive solubility profile. For instance, solubility in aqueous acid or base can indicate the presence of basic or acidic functional groups, respectively.[10]

Generalized Workflow for Physical Characterization

The physical characterization of a newly synthesized compound is a systematic process. The following diagram illustrates a general workflow.

References

- 1. TERT-BUTYL 4-(3-NITROPHENOXY)PIPERIDINE-1-CARBOXYLATE [cymitquimica.com]

- 2. tert-Butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate 95.00% | CAS: 586412-88-6 | AChemBlock [achemblock.com]

- 3. tert-butyl 3-(4-nitrophenoxy)piperidine-1-carboxylate, CasNo.690632-16-7 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. chem.ws [chem.ws]

- 10. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 332923-43-6

Abstract

This technical guide provides a comprehensive overview of the chemical compound tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical structure, physical properties, and a validated experimental protocol for its synthesis via the Mitsunobu reaction. Furthermore, it presents a compilation of its spectral data for analytical characterization. The information is intended to assist researchers and professionals in drug discovery and development in the effective utilization of this versatile building block.

Chemical Structure and Properties

This compound possesses a piperidine core functionalized with a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom and a 4-nitrophenoxy group at the 4-position. The presence of the electron-withdrawing nitro group on the phenoxy moiety makes it a useful precursor for further chemical modifications.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₂₂N₂O₅ |

| Molecular Weight | 322.36 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 102-104 °C |

| Boiling Point | Not available |

| Solubility | Soluble in dichloromethane, ethyl acetate, and other common organic solvents. |

Synthesis

The most common and efficient method for the synthesis of this compound is the Mitsunobu reaction. This reaction facilitates the etherification of a secondary alcohol, tert-butyl 4-hydroxypiperidine-1-carboxylate, with 4-nitrophenol.

Synthetic Workflow

The synthesis involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-nitrophenol in the presence of a phosphine reagent (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

In-Depth Technical Guide: Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

CAS Number: 138227-62-0

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, a key chemical intermediate in pharmaceutical research and development. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications in medicinal chemistry, with a focus on its role as a versatile building block in the creation of complex molecular architectures.

Chemical and Physical Properties

This compound is a multifaceted organic compound. Below is a summary of its key quantitative data, essential for its application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 138227-62-0 | |

| Molecular Formula | C₁₆H₂₂N₂O₅ | |

| Molecular Weight | 322.36 g/mol | |

| Appearance | Pale yellow solid | |

| Melting Point | 94-96 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol provides a detailed methodology for its preparation.

Synthesis of this compound

This procedure details the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-fluoronitrobenzene.

Experimental Protocol:

Materials:

-

Tert-butyl 4-hydroxypiperidine-1-carboxylate

-

4-Fluoronitrobenzene

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0 °C under an inert atmosphere.

-

The resulting mixture is stirred at room temperature for 30 minutes.

-

A solution of 4-fluoronitrobenzene (1.1 eq) in anhydrous DMF is then added dropwise.

-

The reaction mixture is heated to 80 °C and stirred for 12 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with a saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford this compound as a pale yellow solid.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.21 (d, J = 9.2 Hz, 2H), 6.95 (d, J = 9.2 Hz, 2H), 4.60-4.55 (m, 1H), 3.75-3.68 (m, 2H), 3.38-3.30 (m, 2H), 2.05-1.98 (m, 2H), 1.85-1.75 (m, 2H), 1.48 (s, 9H). |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 163.7, 154.7, 141.6, 125.9, 115.9, 80.1, 71.8, 41.0, 30.8, 28.4. |

| Mass Spectrometry (ESI) | m/z: 323.2 [M+H]⁺ |

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable intermediate in the synthesis of various pharmaceutical compounds. The presence of the Boc-protected piperidine ring allows for further functionalization, while the nitrophenoxy group can be readily converted to other functionalities, such as an amino group, which is a common pharmacophore.

Role as a Synthetic Intermediate

This compound serves as a crucial building block in multi-step syntheses. The Boc protecting group can be easily removed under acidic conditions, revealing a secondary amine that can participate in a variety of coupling reactions. The nitro group can be reduced to an aniline derivative, which is a precursor for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators.

Use in the Development of Bioactive Molecules

Derivatives of this compound are explored in various therapeutic areas. For instance, the corresponding aniline derivative, tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate, is utilized in the synthesis of kinase inhibitors and other targeted therapies.

Experimental and Logical Workflow Diagrams

To visually represent the synthesis and potential applications, the following diagrams have been generated.

Caption: Synthetic workflow for this compound.

Caption: Potential synthetic transformations and applications in drug discovery.

In-Depth Technical Guide: tert-Butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, with a specific focus on its molecular weight. This information is critical for researchers engaged in drug discovery and development, where precise molecular characterization is paramount for quantitative analysis, reaction stoichiometry, and formulation.

Molecular Weight and Composition

The molecular weight of a compound is a fundamental property derived from its elemental composition. For this compound, the molecular formula is C16H22N2O5. The molecular weight is calculated based on the atomic masses of its constituent atoms.

| Element | Symbol | Count | Atomic Mass ( g/mol ) | Total Mass ( g/mol ) |

| Carbon | C | 16 | 12.011 | 192.176 |

| Hydrogen | H | 22 | 1.008 | 22.176 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 5 | 15.999 | 79.995 |

| Total | 322.361 |

The calculated molecular weight of this compound is 322.361 g/mol . This value is consistent with the molecular weight of its isomer, tert-butyl 4-(3-nitrophenoxy)piperidine-1-carboxylate[1].

Experimental Determination of Molecular Weight

While the theoretical molecular weight provides a precise value, experimental verification is a crucial step in compound characterization. Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound with high accuracy.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Objective: To experimentally determine the accurate mass of this compound.

Instrumentation:

-

A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

-

Electrospray Ionization (ESI) source.

Materials:

-

Sample of this compound.

-

High-purity solvent (e.g., acetonitrile or methanol).

-

Volatile acid (e.g., formic acid) to promote ionization.

Procedure:

-

Sample Preparation: A dilute solution of the compound (typically 1-10 µg/mL) is prepared in the chosen solvent. A small amount of formic acid (e.g., 0.1% v/v) is added to facilitate protonation.

-

Instrument Calibration: The mass spectrometer is calibrated using a known standard with a mass close to that of the analyte to ensure high mass accuracy.

-

Infusion and Ionization: The sample solution is introduced into the ESI source at a constant flow rate. The high voltage applied to the ESI needle generates a fine spray of charged droplets.

-

Desolvation: The charged droplets are passed through a heated capillary, where the solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection and Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The data is acquired and processed using the instrument's software.

-

Data Analysis: The spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]+. The accurate mass of this ion is determined, and the molecular weight of the neutral molecule is calculated by subtracting the mass of a proton.

The following diagram illustrates the general workflow for this experimental procedure.

References

Synthesis of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. The document details the two most prevalent and effective methods for its preparation: the Mitsunobu reaction and the Williamson ether synthesis. Each method is presented with detailed experimental protocols, quantitative data for comparison, and a discussion of their respective advantages and disadvantages.

Introduction

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a common motif in many pharmaceuticals, and the 4-aryloxy substituent provides a versatile handle for further chemical modification. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for controlled reactions at other positions of the molecule. This guide aims to equip researchers with the necessary information to efficiently synthesize this compound in a laboratory setting.

Core Synthesis Methodologies

The synthesis of this compound is predominantly achieved through two classical organic reactions: the Mitsunobu reaction and the Williamson ether synthesis. Both methods are effective in forming the crucial ether linkage between the piperidine and nitrophenyl moieties.

Mitsunobu Reaction

The Mitsunobu reaction is a versatile and reliable method for the synthesis of ethers from an alcohol and a nucleophile, mediated by a phosphine and an azodicarboxylate. In this case, N-Boc-4-hydroxypiperidine serves as the alcohol and 4-nitrophenol as the nucleophile.

Reaction Scheme:

Detailed Experimental Protocol:

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.), 4-nitrophenol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), the solution is cooled to 0 °C in an ice bath.[1] Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is then added dropwise to the stirred solution.[1] The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until thin-layer chromatography (TLC) analysis indicates the completion of the reaction.[1]

Work-up and Purification:

Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography to separate the desired product from byproducts such as triphenylphosphine oxide and the hydrazine derivative.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 75-85% | [1] |

| Temperature | 0 °C to room temperature | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

Logical Relationship Diagram:

Caption: Mitsunobu reaction workflow for synthesis.

Williamson Ether Synthesis

The Williamson ether synthesis is a classical and straightforward method for forming ethers. This route typically involves two steps: the preparation of the requisite nucleophile and electrophile, followed by their reaction to form the ether.

Reaction Scheme:

Step 1a: Preparation of the Nucleophile (Sodium 4-nitrophenoxide)

Step 1b: Preparation of the Electrophile (tert-Butyl 4-tosyloxypiperidine-1-carboxylate)

Step 2: Ether Formation

Detailed Experimental Protocols:

Step 1a: Preparation of Sodium 4-nitrophenoxide

To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, a solution of 4-nitrophenol (1.0 eq.) in anhydrous THF is added dropwise. The resulting mixture is stirred at 0 °C for 30 minutes to form the sodium 4-nitrophenoxide.

Step 1b: Preparation of tert-Butyl 4-tosyloxypiperidine-1-carboxylate

N-Boc-4-hydroxypiperidine is dissolved in pyridine and cooled to 0°C. p-Toluenesulfonyl chloride is then added, and the mixture is stirred for several hours. The reaction is worked up by extraction with an organic solvent and washing with aqueous acid and brine.

Step 2: Ether Formation

To the freshly prepared solution of sodium 4-nitrophenoxide in THF at 0 °C, a solution of tert-butyl 4-tosyloxypiperidine-1-carboxylate (1.1 eq.) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.

Work-up and Purification:

The reaction is carefully quenched by the slow addition of water at 0 °C. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data:

| Parameter | Value |

| Step 1a & 2 Temperature | 0 °C to room temperature |

| Step 1b Temperature | 0 °C |

| Solvent | Tetrahydrofuran (THF), Pyridine |

Experimental Workflow Diagram:

Caption: Williamson ether synthesis workflow.

Comparison of Synthesis Routes

| Feature | Mitsunobu Reaction | Williamson Ether Synthesis |

| Number of Steps | One-pot reaction | Typically two or more steps |

| Reagents | Triphenylphosphine, DEAD/DIAD | Sodium hydride, p-toluenesulfonyl chloride |

| Byproducts | Triphenylphosphine oxide, hydrazine derivative (can be difficult to remove) | Sodium tosylate (generally easier to remove) |

| Stereochemistry | Inversion of configuration at the alcohol carbon | Inversion of configuration at the electrophilic carbon |

| Reported Yield | 75-85%[1] | Generally high, but specific data for this reaction is not readily available |

| Scope | Broad, but sensitive to steric hindrance | Reliable, but requires a good leaving group on the electrophile |

Conclusion

Both the Mitsunobu reaction and the Williamson ether synthesis are viable and effective methods for the preparation of this compound. The choice of method may depend on factors such as the availability of starting materials, desired scale of the reaction, and ease of purification.

The Mitsunobu reaction offers the advantage of being a one-pot procedure with generally high yields.[1] However, the removal of byproducts can sometimes be challenging. The Williamson ether synthesis, while typically involving more steps, often utilizes less expensive reagents and can offer a simpler purification process. For researchers and drug development professionals, a thorough understanding of both methodologies allows for flexibility and optimization in the synthesis of this important chemical intermediate.

References

Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate: A Chemical Intermediate, Not a Bioactive Agent

Initial investigations into the mechanism of action for Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate reveal that this compound is not recognized as a pharmacologically active agent with a defined biological target or signaling pathway. Instead, the available scientific literature and chemical databases consistently classify it as a chemical intermediate or building block used in the synthesis of more complex molecules.

This technical overview clarifies the role of this compound based on currently available information, highlighting its function in chemical synthesis rather than as a bioactive compound with a specific mechanism of action.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C16H22N2O5. It is structurally characterized by a piperidine ring substituted at the 4-position with a 4-nitrophenoxy group, and the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.

| Property | Value |

| Molecular Formula | C16H22N2O5 |

| Molecular Weight | 322.36 g/mol |

| CAS Number | 845258-34-6 |

| Appearance | Solid |

Role in Chemical Synthesis

The primary utility of this compound lies in its role as a versatile intermediate in organic synthesis. The 4-nitrophenoxy group serves as a good leaving group, making the 4-position of the piperidine ring susceptible to nucleophilic substitution. This allows for the introduction of various functional groups at this position, leading to the synthesis of a diverse range of substituted piperidine derivatives.

The Boc protecting group on the piperidine nitrogen is stable under many reaction conditions but can be easily removed under acidic conditions, providing a free secondary amine for further functionalization.

A general synthetic workflow involving this intermediate can be visualized as follows:

Conclusion

"Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate" safety and handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, a key intermediate in the synthesis of various biologically active molecules. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

This compound, with CAS number 330792-70-6, is also known by synonyms such as N-Boc-4-(4-nitrophenoxy)piperidine. It is a solid, white to off-white in appearance. While many of its physical and chemical properties have not been fully determined, some key data is summarized below.

| Property | Value | Reference |

| Molecular Formula | C16H22N2O5 | |

| Molecular Weight | 338.36 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 95 - 100 °C | |

| Boiling Point | No data available | |

| Water Solubility | No data available | |

| Storage Temperature | 4 °C or room temperature |

Hazard Identification and GHS Classification

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS). Consequently, it has no applicable GHS labeling, hazard statements, or signal words.

However, it is crucial to note that the toxicological properties of this chemical have not been thoroughly investigated. Therefore, it should be handled with the standard care afforded to all laboratory chemicals.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Consult a physician. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation or other symptoms occur, seek medical attention. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician. |

| Ingestion | Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention. |

Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), as detailed in the next section.

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Recommended storage is at 4 °C, although storage at room temperature is also cited.

-

Store away from strong oxidizing agents.

Exposure Controls and Personal Protection

As no occupational exposure limits have been established for this compound, a conservative approach to exposure control is recommended.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.

Accidental Release Measures

In case of a spill, follow these procedures:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.

-

Containment: Prevent further leakage or spillage if it is safe to do so.

-

Clean-up: For a solid spill, sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust. Clean the contaminated surface thoroughly.

Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions.

-

Conditions to Avoid: Extremes of temperature and direct sunlight.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) may be formed.

Toxicological and Ecological Information

There is a lack of comprehensive data on the toxicological and ecological effects of this compound.

-

Toxicology: The chemical, physical, and toxicological properties have not been thoroughly investigated. No acute toxicity data is available.

-

Ecotoxicity: While specific data is unavailable, it is noted that the compound may cause long-lasting harmful effects to aquatic life. It is advised to prevent its entry into drains and waterways.

Disposal Considerations

Disposal of this chemical and its containers should be carried out in accordance with all applicable local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the safety data sheets, a general synthetic route has been reported. The synthesis of this compound can be achieved from 1-Boc-4-hydroxypiperidine and 1-fluoro-4-nitrobenzene. Researchers performing this synthesis should develop a detailed, risk-assessed protocol that incorporates the safety and handling information provided in this guide.

Visualizations

Disclaimer: This document is intended as a guide and is based on currently available information. It is not a substitute for a formal risk assessment. Users should consult the most up-to-date Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory safety protocols.

An In-depth Technical Guide to Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data.

Core Chemical Properties

This compound is a piperidine derivative featuring a nitrophenoxy moiety. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its utility in multi-step organic synthesis by allowing for selective deprotection under acidic conditions.

| Property | Value |

| Molecular Formula | C₁₆H₂₂N₂O₅ |

| Molecular Weight | 322.36 g/mol |

| CAS Number | 586412-88-6[1] |

| Appearance | Likely a solid, specific details not widely reported |

| Purity | Commercially available up to 97% |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through nucleophilic substitution reactions, with the Mitsunobu reaction and Williamson ether synthesis being the most probable and widely applicable methods. These reactions involve the coupling of tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-nitrophenol.

Experimental Workflow: Mitsunobu Reaction

The Mitsunobu reaction offers a reliable method for the synthesis of the title compound, proceeding with inversion of stereochemistry at the alcohol carbon.

Caption: General workflow for the Mitsunobu synthesis.

Detailed Protocol (Mitsunobu Reaction):

A general procedure for the Mitsunobu reaction involves the following steps:

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) and 4-nitrophenol (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is added triphenylphosphine (1.5 equivalents) under an inert atmosphere.

-

The resulting mixture is cooled to 0 °C.

-

Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

| Reagent/Parameter | Typical Conditions |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Phosphine | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | DEAD or DIAD |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Purity | >95% (after chromatography) |

| Yield | 75-85% (typical for similar reactions) |

Experimental Workflow: Williamson Ether Synthesis

The Williamson ether synthesis provides an alternative route, particularly useful for large-scale synthesis.

Caption: General workflow for the Williamson ether synthesis.

Detailed Protocol (Williamson Ether Synthesis):

A general procedure for the Williamson ether synthesis is as follows:

-

tert-butyl 4-hydroxypiperidine-1-carboxylate is dissolved in an anhydrous aprotic solvent such as THF or DMF.

-

A strong base, for instance, sodium hydride, is added to deprotonate the hydroxyl group, forming the corresponding alkoxide.

-

An activated 4-nitrophenol derivative, such as 1-fluoro-4-nitrobenzene, is then added to the reaction mixture.

-

The reaction is stirred at an appropriate temperature until completion.

-

The reaction is carefully quenched with water, and the product is extracted with an organic solvent.

-

The crude product is purified by column chromatography or recrystallization.

| Reagent/Parameter | Typical Conditions |

| Solvent | Anhydrous THF or DMF |

| Base | Sodium Hydride (NaH) |

| Electrophile | 1-Fluoro-4-nitrobenzene |

| Temperature | Room Temperature to elevated temperatures |

| Reaction Time | Several hours to overnight |

Spectroscopic Data

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

8.2 (d, 2H): Aromatic protons ortho to the nitro group.

-

7.0 (d, 2H): Aromatic protons meta to the nitro group.

-

4.6 (m, 1H): Piperidine proton at C4.

-

3.7 (m, 2H): Piperidine protons at C2 and C6 (axial).

-

3.3 (m, 2H): Piperidine protons at C2 and C6 (equatorial).

-

2.0 (m, 2H): Piperidine protons at C3 and C5 (axial).

-

1.8 (m, 2H): Piperidine protons at C3 and C5 (equatorial).

-

1.45 (s, 9H): tert-butyl protons.

Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm):

-

163.0: Carbonyl carbon of the nitro group.

-

155.0: Carbonyl carbon of the Boc group.

-

141.0: Aromatic carbon attached to the nitro group.

-

126.0: Aromatic carbons ortho to the nitro group.

-

116.0: Aromatic carbons meta to the nitro group.

-

80.0: Quaternary carbon of the tert-butyl group.

-

75.0: Piperidine carbon at C4.

-

41.0: Piperidine carbons at C2 and C6.

-

31.0: Piperidine carbons at C3 and C5.

-

28.5: Methyl carbons of the tert-butyl group.

Expected Mass Spectrometry (ESI+):

-

[M+H]⁺: m/z 323.16

-

[M+Na]⁺: m/z 345.14

Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of more complex molecules of pharmaceutical interest. The 4-nitrophenoxy group can be readily reduced to the corresponding aniline, which can then be further functionalized. This makes the title compound a valuable precursor for the synthesis of various biologically active compounds, including enzyme inhibitors and receptor ligands. For instance, similar structures are key intermediates in the synthesis of kinase inhibitors used in oncology.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the reviewed literature to suggest that this compound itself is directly involved in any specific biological signaling pathways. Its primary role is that of a synthetic intermediate. The logical relationship of its utility is in providing a scaffold that, after further chemical modification, can interact with biological targets.

Caption: Synthetic utility of the title compound.

This technical guide consolidates the available information on this compound, providing a foundation for its synthesis and application in research and development. The detailed protocols and compiled data aim to facilitate its use in the design and synthesis of novel chemical entities.

References

Synthesis of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate: A Technical Guide to Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, a valuable intermediate in medicinal chemistry and drug discovery. The primary focus of this document is on the key intermediates and the prevalent synthetic methodologies, including detailed experimental protocols and quantitative data to support research and development efforts.

Core Intermediates and Synthetic Strategy

The synthesis of this compound primarily involves the coupling of two key intermediates: tert-butyl 4-hydroxypiperidine-1-carboxylate and 4-nitrophenol . The most common and efficient method for this transformation is the Mitsunobu reaction , which facilitates the formation of an ether linkage between the piperidine and phenoxy moieties.

An alternative, though less commonly cited, approach is through a nucleophilic aromatic substitution (SNA r) reaction, which would typically involve the reaction of the alkoxide of tert-butyl 4-hydroxypiperidine-1-carboxylate with an activated nitroaromatic compound such as 4-fluoronitrobenzene .

This guide will focus on the Mitsunobu reaction due to its widespread use and stereospecific nature.

Key Intermediates: Physicochemical Data

A clear understanding of the properties of the core intermediates is crucial for successful synthesis. The data for the key starting materials is summarized below.

| Intermediate | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| tert-Butyl 4-hydroxypiperidine-1-carboxylate | 109384-19-2 | C₁₀H₁₉NO₃ | 201.26 | White to off-white solid |

| 4-Nitrophenol | 100-02-7 | C₆H₅NO₃ | 139.11 | Yellow crystalline solid |

| Triphenylphosphine (PPh₃) | 603-35-0 | C₁₈H₁₅P | 262.29 | White crystalline solid |

| Diethyl azodicarboxylate (DEAD) | 1972-28-7 | C₆H₁₀N₂O₄ | 174.16 | Orange-red liquid |

| Diisopropyl azodicarboxylate (DIAD) | 2446-83-5 | C₈H₁₄N₂O₄ | 202.21 | Colorless to yellow liquid |

Synthetic Workflow: The Mitsunobu Reaction

The general workflow for the synthesis of this compound via the Mitsunobu reaction is depicted below. This reaction proceeds with an inversion of stereochemistry at the alcohol carbon, a key feature of this transformation.[1]

Figure 1. Synthetic workflow for the Mitsunobu reaction.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the key intermediate, tert-butyl 4-hydroxypiperidine-1-carboxylate, and the final product, this compound.

Protocol 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate

This procedure outlines the protection of the nitrogen atom of 4-hydroxypiperidine using di-tert-butyl dicarbonate (Boc₂O).[2]

Materials:

-

4-Hydroxypiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Methanol or Dichloromethane (DCM)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of 4-hydroxypiperidine (1.0 eq) in methanol or dichloromethane, add the base (potassium carbonate or triethylamine, 1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure tert-butyl 4-hydroxypiperidine-1-carboxylate.

Quantitative Data:

| Parameter | Value |

| Typical Yield | >95% |

| Purity | >98% (after recrystallization) |

| Reaction Time | 6-12 hours |

| Temperature | 0 °C to Room Temperature |

Protocol 2: Synthesis of this compound via Mitsunobu Reaction

This protocol is a general method for the Mitsunobu reaction adapted for the synthesis of the target molecule.[1][2]

Materials:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)

-

4-Nitrophenol (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), 4-nitrophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Quantitative Data (Estimated based on similar reactions):

| Parameter | Value |

| Expected Yield | 70-90% |

| Reaction Time | 12-24 hours |

| Temperature | 0 °C to Room Temperature |

| Eluent for Chromatography | Ethyl acetate/Hexanes gradient |

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression from commercially available starting materials to the final target intermediate.

Figure 2. Logical flow of the synthesis.

Conclusion

The synthesis of this compound is a straightforward process that relies on the robust and reliable Mitsunobu reaction. The key to a successful synthesis lies in the careful execution of the experimental protocols and the use of well-characterized intermediates. This technical guide provides the necessary information for researchers and scientists to confidently produce this valuable synthetic building block for applications in drug discovery and development.

References

Methodological & Application

Application Note and Synthesis Protocol: Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure combines a Boc-protected piperidine ring with a 4-nitrophenoxy group, making it a versatile building block in medicinal chemistry. This document provides a detailed protocol for the synthesis of this compound, primarily through the Mitsunobu reaction, which is a reliable method for converting alcohols to a variety of functional groups, including ethers.[1] The protocol also discusses the Williamson ether synthesis as an alternative approach.[2]

Synthesis Pathways

The synthesis of this compound can be achieved via two primary synthetic routes: the Mitsunobu reaction and the Williamson ether synthesis.

1. Mitsunobu Reaction: This reaction facilitates the conversion of a primary or secondary alcohol into an ether using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][1] The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a key advantage for stereospecific syntheses.[1][4]

2. Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 mechanism.[5][2][6] It is a widely used and straightforward method for preparing both symmetrical and asymmetrical ethers.[5][6]

The choice between these methods often depends on the availability of starting materials, desired stereochemistry, and reaction conditions. For the synthesis of this compound, the Mitsunobu reaction is often preferred due to its mild conditions and high efficiency.

A logical workflow for the synthesis is presented below:

Caption: Synthesis workflow for this compound.

Experimental Protocol: Mitsunobu Reaction

This protocol details the synthesis of this compound from tert-butyl 4-hydroxypiperidine-1-carboxylate and 4-nitrophenol.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Tert-butyl 4-hydroxypiperidine-1-carboxylate | 201.27 | 10.0 | 2.01 g |

| 4-Nitrophenol | 139.11 | 12.0 | 1.67 g |

| Triphenylphosphine (PPh₃) | 262.29 | 15.0 | 3.93 g |

| Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | 174.15 or 202.21 | 15.0 | 2.61 g or 3.03 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

| Ethyl acetate | - | - | 100 mL |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | 50 mL |

| Brine | - | - | 50 mL |

| Anhydrous sodium sulfate (Na₂SO₄) | - | - | As needed |

| Silica gel for column chromatography | - | - | As needed |

| Eluent (e.g., Hexane/Ethyl Acetate mixture) | - | - | As needed |

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (10.0 mmol), 4-nitrophenol (12.0 mmol), and triphenylphosphine (15.0 mmol) in anhydrous THF (50 mL).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add DEAD or DIAD (15.0 mmol) dropwise to the stirred solution over 10-15 minutes. Maintain the temperature below 10 °C during the addition.[7]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours (typically 6-8 hours) or until completion, as monitored by Thin Layer Chromatography (TLC).[8]

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Dissolve the residue in ethyl acetate (100 mL).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Quantitative Data Summary:

| Parameter | Value |

| Typical Yield | 80-95% |

| Purity (by NMR/LC-MS) | >98% |

| Reaction Time | 6-8 hours |

| Reaction Temperature | 0 °C to Room Temp |

Alternative Protocol: Williamson Ether Synthesis

This method involves the formation of an alkoxide from tert-butyl 4-hydroxypiperidine-1-carboxylate, followed by reaction with a suitable aryl halide.

Logical Relationship Diagram:

Caption: Williamson ether synthesis pathway for the target molecule.

Procedure Outline:

-

Alkoxide Formation: Treat tert-butyl 4-hydroxypiperidine-1-carboxylate with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMF) to form the corresponding alkoxide.

-

Nucleophilic Substitution: Add an activated aryl halide, such as 1-fluoro-4-nitrobenzene, to the alkoxide solution. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

-

Workup and Purification: After the reaction is complete, perform an aqueous workup to remove the base and salt byproducts. The crude product is then purified by column chromatography.

Safety Precautions:

-

DEAD and DIAD are toxic and potentially explosive; handle with care in a well-ventilated fume hood.[8]

-

Triphenylphosphine is an irritant.

-

Sodium hydride is highly flammable and reacts violently with water.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Conduct all reactions in a well-ventilated fume hood.

This comprehensive guide should enable researchers to successfully synthesize this compound for its application in pharmaceutical research and development.

References

- 1. Mitsunobu Reaction [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols for the Purification of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline established purification techniques, including column chromatography and recrystallization, supported by experimental data and protocols.

Introduction

This compound is a crucial building block in medicinal chemistry. Its purity is paramount for the successful synthesis of downstream target molecules and for ensuring the reliability and reproducibility of experimental results. This document details two primary methods for the purification of this compound: column chromatography and recrystallization.

Purification Techniques

The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Below are detailed protocols for the most common and effective techniques.

Column Chromatography

Column chromatography is a highly effective method for separating this compound from reaction byproducts and unreacted starting materials. Silica gel is the recommended stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (such as hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone).

Experimental Protocol: Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

-

Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until the solvent level is just above the silica gel surface.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent to facilitate the separation of compounds. A common gradient involves increasing the percentage of ethyl acetate in hexanes. For compounds with similar structures, gradients from 10% to 50% ethyl acetate in hexanes have proven effective. The elution can be monitored by Thin Layer Chromatography (TLC).

-

Fraction Collection: Collect the fractions as they elute from the column.

-

Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Column Chromatography Parameters for Analogous Compounds

| Compound | Stationary Phase | Mobile Phase (Eluent) | Yield (%) | Reference |

| tert-Butyl 4-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | Silica Gel | Acetone/n-hexane (1:7, v/v) | 70 | [1] |

| tert-Butyl 4-[4-(methoxycarbonyl)-1-(3-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | Silica Gel | Acetone/n-hexane (1:9, v/v) | 53 | [1] |

| tert-Butyl 4-[1-(3-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate | Silica Gel | Acetone/n-hexane (1:8, v/v) | 73 | [1] |

| tert-Butyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate | Silica Gel | Petroleum Ether/EtOAc (9:1) to PE/EtOAc/MeOH (8.5:1:0.5) | 96 | [2] |

| (3S,4R)-1-Boc-4-(Fmoc-amino)-3-hydroxypiperidine | Silica Gel | Ethyl acetate/Hexane (2:8) | 74 |

Workflow for Column Chromatography Purification

Caption: Workflow of the column chromatography purification process.

Recrystallization

Recrystallization is a technique used to purify solid compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent or solvent mixture at different temperatures.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a solvent or a solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For structurally similar compounds, a mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexane has been shown to be effective.[3]

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. The desired compound should crystallize out of the solution, leaving the more soluble impurities behind. The cooling process can be further facilitated by placing the flask in an ice bath.

-

Isolation of Crystals: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation: Recrystallization Data for an Analogous Compound

| Compound | Recrystallization Solvent | Melting Point (°C) | Yield (%) | Reference |

| tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | Acetate-Hexane | 71-72 | 45.1 | [3] |

Workflow for Recrystallization Purification

Caption: Workflow of the recrystallization purification process.

Purity Assessment

The purity of this compound after purification should be assessed using appropriate analytical techniques.

-

Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. The purified compound should appear as a single spot.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Conclusion

The purification of this compound is a critical step in its use as a synthetic intermediate. Both column chromatography and recrystallization are effective methods for achieving high purity. The choice of method and specific conditions should be optimized based on the nature and quantity of the crude material. Proper analytical assessment is essential to confirm the purity of the final product.

References

Application Notes and Protocols: Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate as a versatile chemical intermediate. The primary application highlighted is its conversion to tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate , a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other pharmaceutical agents. This intermediate serves as a crucial linker, enabling the covalent connection of a target protein ligand to an E3 ubiquitin ligase ligand. The protocols provided herein detail the reduction of the nitro group and subsequent amide bond formation, offering a roadmap for the integration of this valuable scaffold into drug discovery and development workflows.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected piperidine ring and a nitrophenoxy group. The presence of the nitro group allows for its selective reduction to a primary amine, unmasking a nucleophilic site for further functionalization. This two-step transformation makes it a highly valuable intermediate in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.

The resulting amine, tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate, is frequently employed as a linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperidine moiety in the linker can influence the physicochemical properties and conformational flexibility of the PROTAC, ultimately impacting its efficacy.

Key Applications

The principal application of this compound is as a precursor for the synthesis of its amino derivative, which is then utilized in:

-

PROTAC Synthesis: The amino group serves as a handle for coupling to carboxylic acid-functionalized ligands of target proteins or E3 ligases.

-

Scaffold for Drug Discovery: The piperidine and aniline moieties can be further modified to generate libraries of compounds for screening against various biological targets.

-

Synthesis of Biologically Active Molecules: The core structure is found in various pharmacologically active compounds.

Experimental Protocols

Protocol 1: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a critical step. Several methods can be employed, with the choice depending on the substrate's sensitivity to other functionalities and the desired reaction conditions.

General Procedure:

The following protocols are generalized and may require optimization for specific scales and laboratory conditions.

Method A: Catalytic Hydrogenation

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).

-

The reaction vessel is purged with hydrogen gas and the mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm, a balloon can be used) at room temperature.

-

The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material.

-

Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the desired product, tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Method B: Reduction with Iron Powder

-

To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (Fe, 5-10 eq) and ammonium chloride (NH₄Cl, 5-10 eq).

-

The reaction mixture is heated to reflux (typically 70-80 °C) and stirred vigorously.

-

The reaction progress is monitored by TLC or LC-MS.

-

Once the reaction is complete, the mixture is cooled to room temperature and filtered through Celite®.

-

The filtrate is concentrated, and the residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the product.

Method C: Reduction with Tin(II) Chloride

-

To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq).

-

The mixture is stirred at room temperature or gently heated (e.g., 50-60 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and a saturated solution of sodium bicarbonate is carefully added to neutralize the acid and precipitate tin salts.

-

The mixture is filtered through Celite®, and the organic layer of the filtrate is separated. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried, and concentrated to afford the desired amine.

Table 1: Comparison of Nitro Reduction Methods

| Method | Reducing Agent | Solvent | Temperature (°C) | Typical Reaction Time | Advantages | Disadvantages |

| A | H₂, Pd/C | Methanol, Ethanol, Ethyl Acetate | Room Temperature | 1-4 hours | Clean reaction, high yield | Catalyst can be pyrophoric, may reduce other functional groups |

| B | Fe, NH₄Cl | Ethanol/Water | 70-80 | 1-3 hours | Inexpensive, tolerant of many functional groups | Heterogeneous, requires filtration of iron salts |

| C | SnCl₂·2H₂O | Ethanol | Room Temperature - 60 | 2-6 hours | Mild conditions, good for sensitive substrates | Stoichiometric amounts of tin salts produced |

Protocol 2: Amide Coupling Reaction

The resulting tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate can be coupled with a carboxylic acid-functionalized molecule (e.g., a ligand for a protein of interest) using standard peptide coupling reagents.

General Procedure:

Method A: HATU-Mediated Coupling

-

To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Add a solution of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate (1.0-1.2 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Method B: EDC/HOBt-Mediated Coupling

-

Dissolve the carboxylic acid (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF or DCM.

-

Add a base such as DIPEA or triethylamine (TEA) (2.0 eq) and stir the mixture at room temperature for 15-30 minutes.

-

Add tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate (1.0-1.2 eq) to the reaction mixture.

-

Stir at room temperature until the reaction is complete as indicated by TLC or LC-MS.

-

Work-up the reaction as described in Method A.

-

Purify the product by flash column chromatography.

Table 2: Common Amide Coupling Reagents

| Reagent | Full Name | Base | Solvent | Key Features |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA, TEA | DMF, DCM | High efficiency, fast reaction times, low epimerization |

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | DIPEA, TEA | DMF, DCM | Cost-effective, commonly used, suppresses side reactions |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | DIPEA, TEA | DMF, DCM | Effective for sterically hindered couplings |

Visualizations

Experimental Workflow

Caption: Synthetic workflow from the nitro-intermediate to the final coupled product.

PROTAC Mechanism of Action

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Application Notes and Protocols for Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry. Its structure incorporates a Boc-protected piperidine ring, a common scaffold in many pharmaceuticals, and a 4-nitrophenoxy group, which can be readily transformed into a variety of other functional groups. The primary application of this compound is as a key intermediate in the synthesis of more complex and biologically active molecules. The Boc protecting group provides a stable handle for carrying the piperidine moiety through various synthetic steps, and it can be efficiently removed under acidic conditions to allow for further derivatization of the piperidine nitrogen. The nitro group on the phenyl ring serves as a versatile precursor to an amino group, which can then be elaborated into amides, ureas, sulfonamides, and other functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Key Applications in Medicinal Chemistry

-

Intermediate for API Synthesis: The principal role of this compound is as a precursor to active pharmaceutical ingredients (APIs). The subsequent chemical transformations typically involve the reduction of the nitro group to an amine, followed by reactions such as amide bond formation.

-

Scaffold for Library Synthesis: The piperidine and phenyl ether moieties provide a rigid scaffold that can be systematically decorated with various substituents. This makes it an ideal starting material for the creation of compound libraries for high-throughput screening.

-

Probing Structure-Activity Relationships (SAR): By modifying the functional groups derived from the nitro group, medicinal chemists can systematically investigate how different substituents impact the biological activity, potency, and pharmacokinetic properties of a lead compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₂₂N₂O₅ |

| Molecular Weight | 322.36 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and THF. |

Experimental Protocols

Protocol 1: Synthesis of this compound via Mitsunobu Reaction

This protocol describes the synthesis of the title compound from tert-butyl 4-hydroxypiperidine-1-carboxylate and 4-nitrophenol using a Mitsunobu reaction. This reaction allows for the formation of a C-O bond with inversion of stereochemistry if a chiral alcohol is used.

Reaction Scheme:

Application Notes and Protocols for the Synthesis of Tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 4-(4-nitrophenoxy)piperidine-1-carboxylate, a key intermediate in the development of novel therapeutics. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and functionalization at the 4-position is a common strategy for modulating the pharmacological properties of drug candidates.

Introduction

This compound is a versatile building block used in the synthesis of a variety of biologically active molecules. Its structure incorporates a Boc-protected piperidine ring, which enhances its solubility in organic solvents and allows for controlled deprotection in later synthetic steps. The 4-nitrophenoxy group can serve as a precursor for further chemical modifications or as a key pharmacophoric element. The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, with the Mitsunobu reaction and Williamson ether synthesis being the most common methods.

Synthetic Approaches

Two primary synthetic routes for the preparation of this compound are the Mitsunobu reaction and the Williamson ether synthesis.

1. Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ether using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2] The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon.[2]

2. Williamson Ether Synthesis: This method involves the reaction of an alkoxide with a primary alkyl halide or sulfonate to form an ether.[3][4] It is a classic and widely used method for ether synthesis.

Experimental Protocols

Protocol 1: Mitsunobu Reaction for the Synthesis of this compound

This protocol details the synthesis of the target compound from tert-butyl 4-hydroxypiperidine-1-carboxylate and 4-nitrophenol via the Mitsunobu reaction.

Materials:

-

Tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

-

4-Nitrophenol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), 4-nitrophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Quantitative Data:

| Parameter | Value |

| Starting Material 1 | Tert-butyl 4-hydroxypiperidine-1-carboxylate |

| Starting Material 2 | 4-Nitrophenol |

| Reagent 1 | Triphenylphosphine |

| Reagent 2 | Diethyl azodicarboxylate (DEAD) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90% |

Protocol 2: Williamson Ether Synthesis for the Synthesis of this compound

This protocol outlines the synthesis via a Williamson ether synthesis, which requires the pre-activation of the piperidine hydroxyl group.

Part A: Tosylation of Tert-butyl 4-hydroxypiperidine-1-carboxylate

Materials:

-

Tert-butyl 4-hydroxypiperidine-1-carboxylate

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

5% HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in pyridine and cool to 0 °C.

-

Slowly add p-toluenesulfonyl chloride (1.1 eq) and stir the mixture at 0 °C for 4-6 hours.

-

Pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with 5% HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 4-(tosyloxy)piperidine-1-carboxylate.

Part B: Nucleophilic Substitution with 4-Nitrophenol

Materials:

-

Tert-butyl 4-(tosyloxy)piperidine-1-carboxylate

-

4-Nitrophenol

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-